Scandium chloride hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
trichloroscandium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Sc/h3*1H;1H2;/q;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMNPKCPAGGCBI-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Sc](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OSc | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparation Strategies for Scandium Iii Chloride Hydrates
Classical Preparation Routes for Hydrated Scandium(III) Chloride
The traditional methods for preparing hydrated scandium(III) chloride are straightforward and rely on fundamental acid-base and redox reactions. These routes are well-documented and form the basis for many synthetic protocols.
Reaction of Elemental Scandium with Hydrochloric Acid
An alternative classical route involves the direct reaction of elemental scandium metal with hydrochloric acid. numberanalytics.comwebelements.comscandium.orgpilgaardelements.com This redox reaction is vigorous and results in the formation of scandium(III) chloride and hydrogen gas. webelements.compilgaardelements.com
The balanced chemical equation for this reaction is:
2Sc(s) + 6HCl(aq) → 2Sc³⁺(aq) + 6Cl⁻(aq) + 3H₂(g) webelements.compilgaardelements.com
This method is effective but can be more hazardous due to the production of flammable hydrogen gas. webelements.compilgaardelements.com The dissolution of scandium metal in dilute hydrochloric acid readily proceeds to form an aqueous solution containing the aquated Sc(III) ion. webelements.com
Targeted Synthesis of Specific Scandium(III) Chloride Hydrates
The precise control over the hydration state of scandium(III) chloride is critical for its application in subsequent chemical syntheses. Different hydrates can be isolated by carefully manipulating the reaction and crystallization conditions.
Isolation of Hexahydrate, Heptahydrate, and Other Hydration States
Scandium(III) chloride is known to form several stable hydrates, with the hexahydrate (ScCl₃·6H₂O) being a common commercially available form. wikipedia.orgprochemonline.com The hexahydrate can be prepared by dissolving scandium oxide in hydrochloric acid and then carefully evaporating the solution. google.com For instance, heating the solution to between 100-180°C can yield a pasty scandium trichloride (B1173362) hexahydrate. google.com
Research has shown that different hydrated species can be isolated from the reaction of scandium metal with hydrochloric acid depending on the temperature control. For example, when the reaction is conducted in an ice bath, [Sc(H₂O)₆]Cl₃ and trans-[ScCl₂(H₂O)₄]Cl·H₂O have been isolated. wikipedia.orgresearchgate.net The structure of the latter has been confirmed by X-ray crystallography. wikipedia.org If the reaction is allowed to proceed without cooling, other hydroxo-bridged species may form. researchgate.net
The existence of various solvated and hydrated complexes highlights the rich coordination chemistry of scandium(III) chloride in solution. The specific hydrate (B1144303) isolated is a function of the synthetic conditions, including temperature, concentration, and the presence of other coordinating species.
Table 2: Common Hydrates of Scandium(III) Chloride
| Compound Name | Chemical Formula | Common Synthetic Route |
| Scandium(III) chloride hexahydrate | ScCl₃·6H₂O | Dissolution of Sc₂O₃ in HCl followed by controlled evaporation. google.com |
| trans-Tetraaquodichloroscandium(III) chloride dihydrate | trans-[ScCl₂(H₂O)₄]Cl·2H₂O | Reaction of Sc metal with HCl under controlled temperature. wikipedia.org |
Synthesis of Hydroxo-Bridged Scandium(III) Chloride Hydrates
The hydrolysis of scandium(III) ions in aqueous solutions can lead to the formation of polynuclear complexes, most notably hydroxo-bridged dimers. The synthesis of these structures is often achieved through the reaction of scandium metal with concentrated aqueous acids or through the hydrolysis of other scandium complexes.
A prominent example is the formation of a dimeric hydroxo-bridged complex from the reaction of scandium metal with concentrated aqueous hydrochloric acid, particularly when the reaction is allowed to warm without control. researchgate.net This process yields [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O. researchgate.netresearchgate.netresearchgate.net In this structure, two scandium centers are bridged by two hydroxide (B78521) (μ-OH) groups. Each scandium ion is also coordinated to five terminal water molecules, resulting in a seven-coordinate geometry for each metal center. researchgate.netrsc.org The hydrolysis of other scandium complexes, such as ScCl₃(diglyme), has also been shown to produce the [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ cation. researchgate.net
The formation of these hydroxo-bridged species is a consequence of the high charge density of the Sc³⁺ ion, which polarizes coordinated water molecules, facilitating the loss of a proton and the subsequent formation of bridging hydroxide ligands. researchgate.net The resulting dimeric cation, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, has been well-characterized in both solid-state and solution studies. researchgate.net
Advanced Preparation Techniques for Anhydrous Scandium(III) Chloride via Hydrate Intermediates
The preparation of high-purity anhydrous scandium(III) chloride (ScCl₃) is challenging due to the tendency of its hydrated forms to undergo hydrolysis upon heating, forming scandium oxychloride (ScOCl). mdpi.comacs.org Simple thermal dehydration is often ineffective and leads to product contamination. researchgate.neturfu.ru Therefore, advanced strategies have been developed that utilize the hydrated chloride as a starting material. These methods are broadly categorized into reactions with chemical dehydrating agents and specialized rapid heating processes.
Reactions with Dehydrating Agents and Organic Solvents
A successful route to anhydrous ScCl₃ involves the chemical removal of water from scandium chloride hydrate using dehydrating agents, often in the presence of organic solvents. This approach prevents hydrolysis by replacing the water molecules with other ligands, which can then be more easily removed.
Thionyl chloride (SOCl₂) is a hazardous but effective dehydrating agent for this purpose. researchgate.net The reaction of scandium chloride hexahydrate with thionyl chloride, typically slurried in a non-coordinating or weakly coordinating solvent like tetrahydrofuran (B95107) (THF), leads to the formation of solvated anhydrous complexes such as [ScCl₃(THF)₃]. researchgate.netresearchgate.net This THF-soluble complex is a useful precursor for other organoscandium compounds. wikipedia.org
A patented method describes a similar process where scandium chloride hexahydrate is mixed with sulfoxide (B87167) chloride (thionyl chloride) and an organic solvent for an extended period. google.com The organic solvent, which can be tetrahydrofuran, acetonitrile (B52724), pyridine (B92270), methanol, or ethylene (B1197577) glycol dimethyl ether, forms a stable complex with the scandium center, replacing the water of hydration. google.com The volatile byproducts and excess solvent are then removed by evaporation, and the resulting crude product is calcined in an inert atmosphere to yield high-purity anhydrous ScCl₃. google.com
Other reagents, such as trimethylchlorosilane, have also been employed to dehydrate ScCl₃·6H₂O in the presence of ligands to form adducts like ScCl₃(diglyme). researchgate.net The use of pyridine as a solvent has been found to yield dehydrated pyridinium (B92312) polychloride salts. mdpi.com These methods rely on the principle of displacing the coordinated water with a ligand that can either be easily removed or is part of a stable, anhydrous final product.
| Dehydrating Agent | Organic Solvent(s) | Reaction Conditions | Intermediate/Final Product | Source(s) |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Tetrahydrofuran (THF) | Slurried mixture | [ScCl₃(THF)₃] | researchgate.netresearchgate.net |
| Sulfoxide Chloride | Tetrahydrofuran, Acetonitrile, Pyridine, Methanol, Ethylene Glycol Dimethyl Ether | Reaction at 15–60 °C for 10–24 hours, followed by evaporation (40–100 °C) and calcination (400–600 °C) in inert gas | Anhydrous Scandium Trichloride | google.com |
| Trimethylchlorosilane | Diethyl ether, in the presence of diglyme | Not specified | ScCl₃(diglyme) | researchgate.net |
| None (solvent-based) | Pyridine | Stirring in pyridine overnight | Dehydrated pyridinium polychloride salts (e.g., [[py-H]₂[LnCl₅(py)]]) | mdpi.com |
One-Step Rapid Heating Processes in Inert Atmospheres
A highly effective method for producing anhydrous ScCl₃ from its hydrated precursor is the one-step rapid heating process, often in the presence of ammonium (B1175870) chloride (NH₄Cl) and under an inert atmosphere. mdpi.comgrafiati.comresearchgate.net This technique is designed to minimize the formation of scandium oxychloride (ScOCl), an insoluble hydrolysis byproduct that contaminates the final product. mdpi.com
The process typically begins by preparing a molten salt mixture from scandium oxide, hydrochloric acid, and ammonium chloride. mdpi.comresearchgate.net The critical step involves rapidly heating this mixture in a controlled manner within a tube furnace under a flow of inert gas, such as argon. mdpi.comgrafiati.com Several factors are crucial for the success of this method:
Heating Rate: A rapid heating rate is essential. Slow heating allows for prolonged interaction between scandium chloride and the residual crystal water at temperatures conducive to hydrolysis, leading to ScOCl formation. mdpi.com A heating rate of 12 °C/min has been identified as optimal, minimizing the hydrolysis rate. mdpi.com
Temperature: The final temperature must be high enough to drive off both water and ammonium chloride but not so high as to cause excessive sublimation of NH₄Cl before it can react with any ScOCl formed. A temperature of 400 °C has been shown to be effective. mdpi.comgrafiati.com
Ammonium Chloride: NH₄Cl acts as a chlorinating agent. It decomposes upon heating, and the resulting HCl gas can convert any ScOCl that forms back into ScCl₃, thereby purifying the product. mdpi.com
Inert Atmosphere: A continuous flow of an inert gas, like argon, is used to carry away volatile byproducts such as water vapor, ammonia, and excess HCl, further preventing hydrolysis and enhancing the purity of the final anhydrous scandium chloride. mdpi.comgrafiati.com
Under optimized conditions, this method can produce high-purity (e.g., 99.69%) anhydrous scandium chloride with a very low scandium hydrolysis rate (e.g., 1.19%). mdpi.comgrafiati.comresearchgate.net
| Parameter | Optimal Value/Condition | Purpose | Source(s) |
|---|---|---|---|
| Final Temperature | 400 °C | Remove NH₄Cl and residual crystal water while minimizing ScOCl formation. | mdpi.comgrafiati.com |
| Heating Rate | 12 °C/min | Minimize the time scandium chloride is exposed to water vapor at hydrolysis-prone temperatures. | mdpi.com |
| Reactant Ratio | m(Sc₂O₃) : m(NH₄Cl) = 1 : 2.5 | Ensure sufficient ammonium chloride for the chlorination of any ScOCl byproduct. | mdpi.comgrafiati.com |
| Holding Time | 90 min | Ensure complete reaction and removal of volatiles. | mdpi.comgrafiati.com |
| Atmosphere | Argon flow (e.g., 7.5 L/min) | Enhance purity and reduce scandium hydrolysis by removing gaseous byproducts. | mdpi.comgrafiati.com |
Structural Elucidation and Crystallographic Investigations of Scandium Iii Chloride Hydrates
Single-Crystal X-ray Diffraction Studies of Hydrated Scandium(III) Chlorides
Single-crystal X-ray diffraction is a pivotal technique for the precise determination of the three-dimensional atomic arrangement within a crystalline solid. This method has been instrumental in elucidating the structures of various scandium(III) chloride hydrates, providing detailed insights into their coordination geometries, the role of water molecules, and the nature of their hydrogen bonding networks.
The coordination geometry around the scandium(III) ion in its hydrated chloride salts is a subject of considerable structural diversity. The small ionic radius of Sc³⁺, approximately 0.745 Å in an octahedral environment, allows for high coordination numbers, typically ranging from 6 to 8. This flexibility leads to the formation of various stable aqua complexes.
In aqueous solutions, the Sc³⁺ ion readily forms the hexaaqua scandium(III) cation, [Sc(H₂O)₆]³⁺, which exhibits an octahedral geometry. docbrown.info However, crystallographic studies have revealed that scandium(III) can adopt different coordination numbers in its solid-state hydrates. For instance, coordination numbers of six, seven, and eight have been observed in various crystalline compounds, with mean Sc-O bond distances of approximately 2.09 Å, 2.16 Å, and 2.24 Å, respectively. mdpi.com
The coordination polyhedron for seven-coordinate scandium can be described as a pentagonal bipyramid or a monocapped trigonal prism. mdpi.comrsc.org Eight-coordination often results in a distorted bicapped trigonal prismatic geometry. researchgate.netnih.gov
Table 1: Coordination Geometries and Bond Distances in Selected Scandium(III) Hydrates
| Compound/Ion | Coordination Number | Geometry | Mean Sc-O Bond Distance (Å) | Reference |
| [Sc(H₂O)₆]³⁺ | 6 | Octahedral | 2.09 | mdpi.com |
| [Sc(H₂O)₇]³⁺ | 7 | Pentagonal Bipyramid / Monocapped Trigonal Prism | 2.16 | mdpi.com |
| [Sc(H₂O)₈]³⁺ | 8 | Distorted Bicapped Trigonal Prism | 2.24 | mdpi.com |
| [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ | 7 | Pentagonal Bipyramidal | 2.145 (terminal H₂O), 2.072 (bridging OH) | nih.govresearchgate.net |
| trans-[ScCl₂(H₂O)₄]⁺ | 6 | Octahedral | - | wikipedia.org |
Hydrogen bonding plays a critical role in the crystal packing of scandium chloride hydrates. The coordinated and uncoordinated water molecules, as well as the chloride ions, act as both hydrogen bond donors and acceptors, creating intricate three-dimensional networks. These interactions are fundamental to the stability of the crystal lattice.
Several specific hydrate (B1144303) forms of scandium chloride have been characterized, each exhibiting unique structural features.
Scandium Chloride Hexahydrate (ScCl₃·6H₂O) : This is a common and commercially available form of hydrated scandium chloride. wikipedia.orgfuncmater.com Its structure is best described as the ionic salt trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org In this compound, the scandium ion is six-coordinate with an octahedral geometry, bonded to two chloride ions and four water molecules. The remaining two water molecules are incorporated into the crystal lattice.
Scandium Chloride Heptahydrate and Octahydrate : While less common as simple chlorides, seven- and eight-coordinate scandium aqua ions are well-established in other crystalline contexts. The [Sc(H₂O)₇]³⁺ complex can adopt a pentagonal bipyramidal or a monocapped trigonal prismatic geometry. mdpi.com The eight-coordinate [Sc(H₂O)₈]³⁺ ion is found in compounds like Sc(H₂O)₈₃ and exhibits a distorted bicapped trigonal prismatic configuration. researchgate.netnih.gov In this structure, there are six prism water molecules with a mean Sc-O distance of 2.17 Å and two capping water molecules at longer distances. researchgate.netnih.gov
ScCl₃·3H₂O : The synthesis and crystal structure of ScCl₃·3H₂O have also been reported. researchgate.net
Under less acidic conditions, scandium(III) ions in aqueous solution can undergo hydrolysis to form polynuclear, hydroxo-bridged species. mdpi.com Single-crystal X-ray diffraction has been crucial in characterizing these complexes.
A prominent example is the dimeric cation, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺. nih.gov In this species, two scandium(III) centers are bridged by two hydroxide (B78521) ions. nih.govmdpi.com Each scandium atom is seven-coordinate, bonded to the two bridging hydroxyl groups and five terminal water molecules. researchgate.netnih.gov The coordination geometry around each scandium is approximately a pentagonal bipyramid. researchgate.net The Sc···Sc distance in this dimer is about 3.403 Å. researchgate.net The average Sc-O bond length to the terminal water molecules is around 2.194 Å, which is significantly longer than the average Sc-O bond length to the bridging hydroxide ions (2.072 Å). researchgate.net
Another characterized hydroxo-bridged scandium complex is [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]. mdpi.comnih.govresearchgate.net In this dimeric structure, each scandium center is eight-coordinate, bound to two bridging hydroxyl groups, two bidentate nitrate (B79036) groups, and a bipyridyl ligand. mdpi.comresearchgate.net The coordination geometry is described as a distorted triangulated dodecahedron. researchgate.net
Table 2: Selected Bond Parameters for [(bipy)(NO₃)₂Sc(μ-OH)₂Sc(NO₃)₂(bipy)]
| Bond | Length (Å) | Angle | Degree (°) |
| Sc1-O4 | 2.0974(15) | O4¹-Sc1-O4 | 72.52(7) |
| Sc1-O4¹ | 2.0413(16) | Sc1¹-O4-Sc1 | 107.48(7) |
| Sc1-N1 | 2.3744(19) | N2-Sc1-N1 | 69.09(6) |
| Sc1-N2 | 2.3261(19) | O2-Sc1-O1 | 55.05(6) |
| Sc1···Sc1¹ | 3.3372(9) | O6-Sc1-O5 | 55.76(6) |
| Data from mdpi.comresearchgate.net |
Characterization of Specific Hydrate Forms (e.g., Hexahydrate, Heptahydrate, Octahydrate)
Structural Analysis of Aqua Complexes of Scandium(III)
The structure of the hydrated scandium(III) ion in solution and in the solid state has been a subject of extensive investigation, revealing a flexible and sometimes unusual coordination behavior for a d⁰ metal ion.
The hexaaqua scandium(III) ion, [Sc(H₂O)₆]³⁺, is a fundamental species in the aqueous chemistry of scandium. docbrown.info It possesses a regular octahedral coordination geometry. mdpi.com This complex is colorless, as the Sc³⁺ ion has an empty 3d subshell (3d⁰), which precludes the electronic d-d transitions responsible for color in many transition metal complexes. docbrown.info
While the hexaaqua ion is prevalent, studies have shown that the hydration number of scandium(III) can be variable. acs.org The existence of [Sc(H₂O)₆]³⁺ has been confirmed in the solid state, for example, in the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆]. researchgate.netnih.gov In this compound, there are two crystallographically unique but nearly identical [Sc(H₂O)₆]³⁺ cations, with Sc-O distances of 2.085(6) Å and 2.086(5) Å. nih.gov
Raman spectroscopy studies have also provided evidence for the hexaaqua cation in aqueous perchlorate (B79767) solutions. lookchem.com The analysis of the Sc-O stretching vibrations is consistent with an octahedral ScO₆ core. lookchem.com
Influence of Anions on Hydration Sphere Structure
The composition of the hydration sphere around the scandium(III) ion is significantly influenced by the nature of the anions present in the solution and the crystal lattice. While chloride ions can directly coordinate to the scandium center as seen in trans-[ScCl₂(H₂O)₄]Cl·2H₂O, other anions can lead to different structural motifs. researchgate.netwikipedia.orgillinois.edu
For example, in the presence of nitrate ions, a dimeric, hydroxide-bridged complex, [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂, has been characterized. researchgate.netacs.org In this structure, each scandium ion is seven-coordinate, bound to a bidentate nitrate anion, two bridging hydroxide ions, and three water molecules, forming a distorted pentagonal-bipyramidal geometry. researchgate.net The chloride ions in this case are not directly coordinated to the scandium but act as charge-balancing counter-ions in the outer sphere, participating in a hydrogen-bonding network. researchgate.netacs.org
The trifluoromethanesulfonate (B1224126) (triflate, CF₃SO₃⁻) anion, being weakly coordinating, allows for the formation of a fully hydrated scandium ion. In the crystalline salt Sc(H₂O)₈₃, the scandium(III) ion is eight-coordinated, with a distorted bicapped trigonal prismatic geometry of the surrounding water molecules. illinois.edu This demonstrates that the coordinating ability of the anion plays a crucial role in determining whether it will displace water from the primary hydration sphere or remain as a counter-ion.
| Anion | Compound | Scandium Coordination Number | Scandium Coordination Geometry | Anion Role |
| Chloride | trans-[ScCl₂(H₂O)₄]Cl·2H₂O | 6 | Octahedral | Coordinating and Counter-ion |
| Nitrate | [Sc₂(NO₃)₂(OH)₂(H₂O)₆]Cl₂ | 7 | Distorted Pentagonal-Bipyramidal | Coordinating |
| Trifluoromethanesulfonate | Sc(H₂O)₈₃ | 8 | Distorted Bicapped Trigonal Prismatic | Counter-ion |
Structural Properties of Scandium(III) Chloride Hydrate Adducts with Organic Ligands
The interaction of scandium(III) chloride hydrates with organic ligands leads to the formation of a diverse range of adducts with distinct structural properties. These reactions often involve the substitution of water molecules in the coordination sphere by the organic ligand.
A well-studied example is the reaction with tetrahydrofuran (B95107) (THF), which yields the adduct ScCl₃(THF)₃ as white crystals. researchgate.netwikipedia.org This THF-soluble complex is a valuable precursor in the synthesis of organoscandium compounds.
The reaction of mer-[ScCl₃(H₂O)₃] with excess pyridine (B92270) results in the formation of a dimeric complex, [Sc₂(μ-OH)₂(Cl)₄(py)₄]·4py. researchgate.net In this structure, two octahedrally coordinated scandium atoms are bridged by two hydroxide groups. The coordination sphere of each scandium is completed by two chloride ligands and two pyridine molecules in a trans configuration. researchgate.net
Crown ethers can also form adducts with scandium chloride hydrates. The complex ScCl₃(H₂O)₃·18-crown-6 has been isolated and structurally characterized. researchgate.net In this adduct, the scandium center maintains its mer-octahedral geometry with three coordinated water molecules and three chloride ions. The crown ether molecule is not directly coordinated to the scandium ion but is linked to the complex through hydrogen bonds. researchgate.net
A sterically demanding aminopyridinato ligand has been shown to react with [ScCl₃(thf)₃] to form a mononuclear complex, [ApScCl₂(thf)₂], where Ap represents (2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine. mdpi.com X-ray analysis of this compound revealed a monomeric structure with the scandium atom coordinated to the bidentate aminopyridinato ligand, two chloride ions, and two THF molecules. mdpi.com
The following table summarizes the structural data for some of these adducts:
| Organic Ligand | Compound | Crystal System | Space Group | Key Structural Features |
| Pyridine | [Sc₂(μ-OH)₂(Cl)₄(py)₄]·4py | Monoclinic | I2/a | Dimeric, hydroxide-bridged structure; octahedrally coordinated Sc. researchgate.net |
| 18-Crown-6 | ScCl₃(H₂O)₃·18-crown-6 | Monoclinic | P2₁/c | mer-octahedral ScCl₃(H₂O)₃ complex hydrogen-bonded to the crown ether. researchgate.net |
| Aminopyridinato/THF | [Ap*ScCl₂(thf)₂] | Monoclinic | P2₁/n | Monomeric; Sc coordinated to the bidentate organic ligand, two chlorides, and two THF molecules. mdpi.com |
Spectroscopic and Advanced Analytical Characterization of Scandium Iii Chloride Hydrates
Nuclear Magnetic Resonance (NMR) Spectroscopy of Scandium(III) Chloride Hydrates
NMR spectroscopy, particularly focusing on the ⁴⁵Sc nucleus, serves as a powerful tool for investigating the local environment around the scandium ion in its hydrated chloride forms. acs.orgrsc.orguni-muenchen.deacs.orgacs.org
The ⁴⁵Sc nucleus, with a nuclear spin of I = 7/2, possesses a nuclear electric quadrupole moment, which interacts with the electric field gradient (EFG) at the nucleus. This interaction provides a sensitive probe of the local symmetry and coordination of the scandium ion. acs.orgacs.org The quadrupolar coupling constant (Cq), derived from ⁴⁵Sc NMR spectra, directly correlates with the symmetry of the scandium coordination environment. acs.org
In a study of ScCl₃·3H₂O (SCTH), which features two crystallographically distinct octahedrally coordinated scandium sites, ⁴⁵Sc NMR measurements under static and magic-angle spinning (MAS) conditions yielded different quadrupolar coupling constants. For the Sc(1) site, the Cq was determined to be 2.0 ± 0.1 MHz, while the Sc(2) site exhibited a larger Cq of 3.81 ± 0.05 MHz. researchgate.netresearchgate.net This difference highlights the sensitivity of the quadrupolar coupling parameter to subtle variations in the local geometry of the scandium centers. For comparison, a related scandium hydroxy chloride hydrate (B1144303), [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O (SCOH), where the scandium site is seven-coordinated and thus in a less symmetric environment, showed a significantly larger Cq of 14.68 ± 0.05 MHz. researchgate.netresearchgate.net
The isotropic chemical shift in ⁴⁵Sc NMR is another crucial parameter that provides information about the coordination number of the scandium ion. A distinct difference of over 150 ppm in isotropic shifts has been observed between six- and eight-coordinated scandium environments, making it a valuable tool for studying scandium coordination. acs.org Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental NMR data to refine the understanding of the relationship between NMR parameters and the local structure. researchgate.netacs.org However, discrepancies can arise, as seen in the case of SCTH, where DFT calculations overestimated the quadrupolar coupling constants, suggesting the influence of dynamic processes like crystal water dynamics on the NMR timescale. researchgate.netresearchgate.net
| Compound | Scandium Site | Coordination | Quadrupolar Coupling Constant (Cq) (MHz) |
| ScCl₃·3H₂O (SCTH) | Sc(1) | Octahedral | 2.0 ± 0.1 researchgate.netresearchgate.net |
| ScCl₃·3H₂O (SCTH) | Sc(2) | Octahedral | 3.81 ± 0.05 researchgate.netresearchgate.net |
| [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O (SCOH) | - | Heptacoordinate | 14.68 ± 0.05 researchgate.netresearchgate.net |
Both solution-state and solid-state ⁴⁵Sc NMR studies have been instrumental in characterizing scandium chloride hydrates and related species. Solid-state NMR, often employing MAS techniques, is essential for obtaining high-resolution spectra of powdered samples and for determining parameters like the quadrupolar coupling constant and chemical shift anisotropy. acs.orgillinois.edu For instance, solid-state ⁴⁵Sc NMR has been used to study various scandium compounds, revealing that the quadrupolar coupling constants (Cq) can range from 3.9 to 13.1 MHz, directly correlating with the symmetry of the scandium's coordination environment. acs.org
In the solid state, the ⁴⁵Sc NMR spectra are often dominated by anisotropic broadening due to second-order quadrupolar perturbations. researchgate.net However, these spectra can still provide valuable information about the number of distinct scandium sites and their local environments.
Solution-state ⁴⁵Sc NMR is particularly useful for studying the behavior of scandium ions in solution. For example, it can be used to investigate the formation of different chloro-aqua complexes in aqueous solutions of scandium chloride. acs.org The chemical shifts observed in solution are typically referenced to an external standard, such as a 1 M solution of scandium chloride in water. illinois.edu The study of ScCl₃-doped NaAlH₄ by solid-state ⁴⁵Sc NMR demonstrated the ability of this technique to identify different scandium-containing phases, including a distorted ScCl₃ phase. acs.org
⁴⁵Sc NMR Spectroscopy for Local Coordination Environment and Quadrupolar Coupling Parameters
X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence (XRF) Analysis
XAS and XRF are powerful, element-specific techniques that provide insights into the local atomic and electronic structure of materials. springernature.comnih.gov They are particularly valuable for studying systems with limited long-range order, such as hydrated species in solution or amorphous solids. rsc.org
XAS, specifically the Extended X-ray Absorption Fine Structure (EXAFS) region, is a primary tool for determining the structure of the hydration sphere around the scandium(III) ion. researchgate.netnih.gov By analyzing the EXAFS data, it is possible to determine the number of coordinating atoms, their distances from the central scandium ion, and the degree of disorder in the coordination shell.
Studies on acidic aqueous solutions of scandium(III) have revealed a complex hydration structure. The data suggests an eight-coordinated scandium ion with a distorted bicapped trigonal prismatic geometry. nih.govrsc.org The EXAFS analysis indicates a mean Sc-O bond distance of 2.17(1) Å for the six water molecules in the trigonal prism, with one capping water molecule at a distance of 2.32(4) Å and potentially another at approximately 2.5 Å. nih.govrsc.org Large-angle X-ray scattering (LAXS) studies support this model and further indicate a second hydration sphere containing about 12 water molecules at a mean Sc···O distance of 4.27(3) Å. rsc.org In less acidic solutions, the dimeric hydrolysis product, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, becomes the dominant species, featuring seven-coordinated scandium ions. nih.govrsc.org
In contrast, the hexahydrated scandium(III) ion found in the solid double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆] exhibits nearly identical Sc-O distances of 2.085(6) and 2.086(5) Å in the two crystallographically unique [Sc(H₂O)₆]³⁺ entities. nih.govrsc.org These findings underscore the flexibility of the scandium(III) ion's coordination environment, which can vary between six and nine depending on the conditions. diva-portal.org
X-ray Fluorescence (XRF) is a complementary technique used for elemental analysis. researchgate.netscience.govmdpi.com While not providing direct structural information like XAS, XRF is crucial for determining the elemental composition of samples, which is a prerequisite for accurate structural modeling from XAS data. It can be used to confirm the presence and relative concentrations of scandium, chlorine, and other elements in the sample. researchgate.net
| Species | Coordination Number | Mean Sc-O Distance (Å) - First Shell | Mean Sc···O Distance (Å) - Second Shell |
| [Sc(H₂O)₈]³⁺ (in acidic solution) | 8 | 2.17(1) (prismatic), 2.32(4) (capping) nih.govrsc.org | 4.27(3) rsc.org |
| [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ | 7 | 2.145 nih.govrsc.org | - |
| [Sc(H₂O)₆]³⁺ (in solid double salt) | 6 | 2.085(6) and 2.086(5) nih.govrsc.org | - |
Raman and Infrared (IR) Spectroscopy
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, provides valuable information about the bonding and structure of molecules by probing their characteristic vibrational modes. acs.orgrsc.orguni-muenchen.denih.gov
In the context of scandium chloride hydrates, vibrational spectroscopy is particularly useful for analyzing the Sc-O and Sc-Cl stretching and bending modes, which are sensitive to the coordination environment of the scandium ion.
Raman spectroscopic studies of aqueous scandium(III) solutions have helped to characterize the aqua-scandium species. researchgate.net For instance, the Raman spectrum of an aqueous scandium(III) perchlorate (B79767) solution shows a strongly polarized band at 442 cm⁻¹, which is assigned to the symmetric Sc-O stretching mode (ν₁) of the hydrated scandium ion. rsc.org The position and polarization of this band are indicative of the coordination geometry and the strength of the Sc-O bonds.
In solid-state hydrates, the vibrational spectra can be more complex due to crystal lattice effects and the presence of multiple, crystallographically distinct species. For example, in the dimeric complex [Sc₂(μ-OH)₂(H₂O)₁₀]Cl₄·2H₂O, the vibrational spectrum would be expected to show features corresponding to both terminal Sc-OH₂ and bridging Sc-OH bonds. researchgate.net The IR spectrum of a scandium nitrate (B79036) hydroxy-bridged dimeric complex, for instance, showed characteristic bands for the nitrate groups as well as other vibrational modes of the complex. mdpi.comescholarship.org
| Compound/Species | Vibrational Mode | Wavenumber (cm⁻¹) |
| Hydrated Scandium(III) ion (in perchlorate solution) | ν₁(Sc-O) | 442 rsc.org |
| [Sc(OH₂)₆]³⁺ in [Sc(OH₂)₆][Sc(OSO₂CH₃)₆] | ν₁(Sc-O) | 433 rsc.org |
Confirmation of Complex Symmetry and Coordination
The coordination environment of the scandium ion in its hydrated chloride salts is a key aspect of its structural chemistry. X-ray crystallography has been instrumental in elucidating the precise arrangement of ligands around the central scandium atom.
In one common hydrate, the complex is identified as trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org This formulation reveals a central scandium(III) ion with an octahedral coordination geometry. The coordination sphere consists of four water molecules and two chloride ions. wikipedia.org The "trans" designation indicates that the two chloride ligands are positioned on opposite sides of the scandium center. The remaining chloride ion and two additional water molecules are located outside the primary coordination sphere as part of the crystal lattice. wikipedia.org
Research has also identified other scandium chloride hydrate structures, such as [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O. researchgate.net In this dimeric complex, two scandium centers are bridged by hydroxide (B78521) ions. researchgate.net Each scandium atom is coordinated to five water molecules and the two bridging hydroxide groups, resulting in a pentagonal bipyramidal geometry. researchgate.net The average Sc–O bond length for the coordinated water molecules is approximately 2.194 Å, while the average Sc–O bond length to the bridging hydroxide ions is shorter at 2.072 Å. researchgate.net
Furthermore, studies have explored the formation of various solvated complexes. For instance, the reaction of scandium chloride hydrates with tetrahydrofuran (B95107) (THF) can yield adducts like ScCl₃(THF)₃, which is a useful precursor in organoscandium chemistry. wikipedia.org
Thermogravimetric Analysis (TGA) for Hydration State Quantification
Thermogravimetric analysis (TGA) is a fundamental technique for determining the number of water molecules in a this compound sample. This method involves monitoring the mass of the sample as it is heated at a controlled rate. The loss of mass at specific temperatures corresponds to the release of water molecules.
For scandium(III) chloride hexahydrate (ScCl₃·6H₂O), the theoretical mass loss due to the six water molecules is approximately 41.5%. TGA measurements typically show a significant mass loss in the temperature range of 100–200°C, which is attributed to the dehydration process. In some cases, the decomposition may occur in multiple steps, as observed in one study where a two-step thermal decomposition was noted between 160 and 250 °C for one complex. researchgate.net The precise temperature and pattern of mass loss can provide insights into the nature of the water coordination and the thermal stability of the hydrate.
Table 1: TGA Data for Scandium Chloride Hydrates
| Compound | Temperature Range for Water Loss (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Reference |
| Scandium(III) chloride hexahydrate | 100–200 | ~41.5 | Varies with sample | |
| Scandium(III) chloride hydrate complex | 160–250 | Not specified | Not specified | researchgate.net |
Other Advanced Analytical Techniques for Purity and Compositional Analysis
Beyond confirming the hydration state, a range of advanced analytical techniques are essential for assessing the purity and elemental composition of scandium chloride hydrates. These methods are critical for applications in high-tech fields where even trace impurities can significantly impact performance.
Glow Discharge Mass Spectrometry (GDMS)
Glow Discharge Mass Spectrometry (GDMS) is a highly sensitive technique for the direct elemental analysis of solid materials, capable of detecting impurities down to the parts-per-billion (ppb) level. osram.comeag.comcanada.ca In GDMS, the sample acts as a cathode in a low-pressure argon glow discharge plasma. osram.comcanada.ca The plasma sputters material from the sample, which is then atomized and ionized. osram.com These ions are subsequently analyzed by a mass spectrometer. osram.com
A key advantage of GDMS is that it requires minimal sample preparation, avoiding the laborious and potentially error-prone dissolution steps common to other techniques. canada.ca This makes it an ideal tool for certifying the purity of high-purity materials, such as scandium compounds intended for use in electronics, alloys, and other advanced applications. eag.comcanada.ca The technique offers broad elemental coverage and can provide a full survey analysis in a single measurement. eag.comcanada.ca
Table 2: GDMS Technical Specifications
| Parameter | Specification | Reference |
| Sensitivity | parts per billion (ppb) to parts per trillion (ppt) | osram.comeag.com |
| Elemental Coverage | All stable isotopes (except H) | eag.com |
| Sample Form | Solids (conductive and non-conductive with modifications), powders | osram.comcanada.ca |
| Analysis Type | Bulk analysis, depth profiling, full survey | osram.comeag.com |
Inductively Coupled Plasma (ICP) Techniques
Inductively Coupled Plasma (ICP) techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful methods for determining the elemental composition of samples, often after dissolution. technologynetworks.comresearchgate.net
In ICP-OES, the sample solution is introduced into an argon plasma, which excites the atoms of the elements present. technologynetworks.com As these excited atoms relax, they emit light at characteristic wavelengths, which are then detected to identify and quantify the elements. technologynetworks.com ICP-OES is a robust and efficient method for detecting scandium and other elements in various samples. researchgate.netresearchgate.net
ICP-MS also utilizes an argon plasma to ionize the sample's atoms. nih.gov However, instead of detecting emitted light, it separates and detects the ions based on their mass-to-charge ratio. technologynetworks.com This allows for extremely low detection limits, often in the parts-per-trillion range, making it more sensitive than ICP-OES for trace element analysis. technologynetworks.comnih.gov Both techniques are widely used for the quantification of scandium and potential impurities in various matrices. researchgate.netepa.gov
Table 3: Comparison of ICP Techniques
| Feature | ICP-OES | ICP-MS | Reference |
| Principle | Detection of emitted photons from excited atoms | Detection of ions based on mass-to-charge ratio | technologynetworks.com |
| Sensitivity | parts-per-million (ppm) to parts-per-billion (ppb) | parts-per-billion (ppb) to parts-per-trillion (ppt) | technologynetworks.comnih.gov |
| Common Use | Analysis of elemental composition | Trace and ultra-trace element analysis | technologynetworks.comresearchgate.netnih.gov |
| Interferences | Spectral interferences from overlapping emission lines | Isobaric and polyatomic interferences | researchgate.netnih.gov |
Karl Fischer Titration for Water Content
Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample. gmpinsiders.com This chemical method is based on a reaction that selectively consumes water. mcckf.com It is particularly useful for quantifying residual moisture in hygroscopic samples like this compound.
There are two main types of Karl Fischer titration: volumetric and coulometric. gmpinsiders.com Volumetric titration is suitable for samples with moderate to high water content (0.01% to 100%), where a titrant containing iodine is added to the sample. gmpinsiders.com Coulometric titration is designed for trace water analysis (0.0001% to 5%), where iodine is generated electrochemically in the titration cell. gmpinsiders.com The high precision and accuracy of Karl Fischer titration make it a standard method for water content analysis in quality control laboratories. gmpinsiders.com
Coordination Chemistry and Reaction Mechanisms of Scandium Iii Chloride Hydrates
Lewis Acidity of Scandium(III) Chloride Hydrates and Complex Formation
Scandium(III) chloride is a notable Lewis acid, a characteristic stemming from the small ionic radius and high charge of the scandium(III) ion. kuleuven.be This property drives its interaction with a variety of Lewis bases, leading to the formation of coordination complexes. The strength of its Lewis acidity is comparable to, and sometimes exceeds, that of other trivalent lanthanide ions, making it a potent catalyst in various organic reactions. kuleuven.beacs.org
Formation of Aquo Complexes and their Stability
In aqueous solutions, scandium(III) chloride readily dissolves and reacts with water molecules to form aquo complexes. wikipedia.org X-ray crystallography has identified species such as trans-[ScCl₂(H₂O)₄]Cl·2H₂O, where the scandium ion is coordinated to four water molecules and two chloride ions in the inner sphere. wikipedia.org The hexaaqua ion, [Sc(H₂O)₆]³⁺, is also a prominent species in aqueous perchlorate (B79767) solutions and is noted for its stability. lookchem.comresearchgate.net Studies using X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) have provided detailed structural information on these hydrated ions. researchgate.netrsc.org
The stability of these aquo complexes is influenced by factors such as pH and the presence of other coordinating ligands. In acidic solutions, the hydrated scandium(III) ion is the dominant species. researchgate.net The primary hydration sphere of the scandium(III) ion in aqueous solution typically consists of six water molecules arranged in an octahedral geometry. lookchem.comresearchgate.net A second hydration sphere containing approximately 12 water molecules has also been identified. researchgate.net
Table 1: Structural Data for Scandium(III) Aquo Complexes
| Complex | Coordination Number | Mean Sc-O Bond Distance (Å) | Method |
|---|---|---|---|
| [Sc(H₂O)₆]³⁺ | 6 | 2.17 | LAXS researchgate.net |
| trans-[ScCl₂(H₂O)₄]⁺ | 6 (4 H₂O, 2 Cl) | - | X-ray Crystallography wikipedia.org |
| [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ | 7 | 2.145 (terminal H₂O) | LAXS researchgate.net |
Adduct Formation with Oxygen-Donor Ligands (e.g., THF, MeCN, Pyridine (B92270), DMSO, DME)
The Lewis acidic nature of scandium(III) chloride facilitates the formation of adducts with a range of oxygen-donor ligands. These reactions often involve the displacement of coordinated water molecules. For instance, reaction with tetrahydrofuran (B95107) (THF) yields the crystalline adduct ScCl₃(THF)₃, a versatile precursor in organoscandium chemistry. wikipedia.orgchemeurope.com
Similarly, scandium(III) chloride forms stable complexes with other oxygen-containing ligands like acetonitrile (B52724) (MeCN), pyridine N-oxide, and dimethyl sulfoxide (B87167) (DMSO). researchgate.netrsc.org The dehydration of scandium chloride hexahydrate in the presence of dimethoxyethane (DME) can lead to the formation of [ScCl₃(κ²-DME)(H₂O)]. researchgate.net The formation and stability of these adducts are influenced by the basicity of the ligand and the reaction conditions.
Table 2: Examples of Scandium(III) Chloride Adducts with Oxygen-Donor Ligands
| Ligand | Adduct Formula | Reference |
|---|---|---|
| Tetrahydrofuran (THF) | ScCl₃(THF)₃ | wikipedia.orgchemeurope.com |
| Acetonitrile (MeCN) | [ScCl₃(MeCN)₃]·MeCN | researchgate.net |
| Pyridine (py) | [ScCl₃(py)₃]·py | researchgate.net |
| Dimethyl Sulfoxide (DMSO) | Sc(DMSO)₆₃ | rsc.org |
| Dimethoxyethane (DME) | [ScCl₃(κ²-DME)(H₂O)] | researchgate.net |
Hydrolysis Pathways and Hydroxo-Bridged Species Formation
Due to the small ionic radius and high charge of the Sc³⁺ ion, it is particularly susceptible to hydrolysis in aqueous solutions, especially as the pH increases. inorganicventures.com This hydrolysis leads to the formation of various hydroxo-bridged species.
Influence of pH and Temperature on Hydrolysis Products
The extent of hydrolysis and the nature of the resulting products are strongly dependent on both pH and temperature. At low pH, the hydrated scandium ion, [Sc(H₂O)₆]³⁺, is the predominant species. researchgate.netgeoscienceworld.org As the pH increases, hydrolysis begins, leading to the formation of monomeric [Sc(OH)]²⁺ and, subsequently, more complex polynuclear species. inorganicventures.comscite.ai Scandium starts to precipitate as Sc(OH)₃ and ScO(OH) at a pH between 2 for high concentrations and 4 for low concentrations of scandium. inorganicventures.com
Experimental studies have shown that at elevated temperatures, scandium forms stable hydroxide (B78521) complexes. researchgate.netgeoscienceworld.org For example, at temperatures from 100°C to 250°C, Sc(OH)²⁺ and Sc(OH)₃⁰ have been identified as significant species, with the latter being favored at higher pH and temperatures. researchgate.netgeoscienceworld.org
Table 3: Effect of pH and Temperature on Scandium Hydrolysis
| pH Range | Temperature | Dominant Species | Reference |
|---|---|---|---|
| Low (<2-4) | Ambient | [Sc(H₂O)₆]³⁺ | inorganicventures.com |
| Increasing pH | Ambient | [Sc(OH)]²⁺, [Sc₂(OH)₂]⁴⁺, [Sc₃(OH)₅]⁴⁺ | scite.ai |
| pH > 3 | 250 °C | Sc(OH)₃⁰ | geoscienceworld.org |
Interconversion Studies of Hydrates and Hydroxo-Bridged Structures
The various hydrated and hydroxo-bridged species of scandium can interconvert depending on the conditions. For instance, the dimeric hydrolysis product, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, which features a double hydroxo bridge between two seven-coordinated scandium ions, is a prominent species in less acidic, concentrated solutions. researchgate.netscite.ai This dimeric cation has been characterized in the solid state with various anions. scite.ai
The dissolution of scandium metal in concentrated hydrochloric acid can yield different products based on temperature control. Under cooling, [Sc(H₂O)₆]Cl₃ and [ScCl₂(H₂O)₄]Cl·H₂O can be isolated. researchgate.net However, if the reaction is allowed to warm, the hydroxo-bridged dimer [Sc(μ-OH)(H₂O)₅]₂Cl₄·2H₂O is formed. researchgate.net Studies using ⁴⁵Sc NMR spectroscopy have been instrumental in investigating the interconversion of these various hydrate (B1144303) and hydroxo structures in solution. researchgate.net The formation of oxo-bridged dimers from the elimination of water from dihydroxo-bridged species has also been observed in certain ligand systems. researchgate.netresearchgate.net
Anion Exchange and Substitution Reactions within the Coordination Sphere
The ligands within the coordination sphere of scandium(III) chloride hydrates, including both water molecules and chloride ions, can undergo exchange and substitution reactions. While it has been suggested that scandium does not form stable complexes with chloride ions in hydrothermal solutions, with hydroxide complexes being dominant, other studies show the presence of chloride in the inner coordination sphere in crystalline hydrates like trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.orggeoscienceworld.org
The chloride ions can be displaced by other anions or neutral ligands. For example, in sulfate (B86663) solutions, sulfate ions can replace water in the first hydration sphere to form sulfato complexes. lookchem.com Similarly, the reaction of scandium(III) chloride with ligands like hexafluoroacetylacetonate involves the displacement of chloride ions to form stable octahedral complexes. The ability to undergo these substitution reactions is fundamental to the use of scandium(III) chloride as a precursor for a wide range of scandium compounds and as a catalyst. chemeurope.com
Redox Chemistry of Scandium(III) Chloride (Relevant to Hydrate Precursors)
The redox chemistry of scandium is predominantly characterized by the stability of the +3 oxidation state. docbrown.infoosti.gov Scandium(III) chloride, for which the hexahydrate (ScCl₃·6H₂O) is a common and commercially available precursor, serves as a key starting material in processes involving the reduction of scandium. wikipedia.orgchemeurope.com In aqueous solutions, scandium exists as the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, a colorless species due to its d⁰ electron configuration. docbrown.inforesearchgate.net
The inherent stability of the Sc³⁺ ion is quantified by its highly negative standard reduction potential, which makes it a weak oxidizing agent and resistant to reduction. docbrown.info The standard potential for the Sc³⁺/Sc couple demonstrates the significant energy required to reduce scandium from its stable +3 state to its metallic form.
| Half-Reaction | Standard Potential (E°) (Volts) |
|---|---|
| Sc³⁺(aq) + 3e⁻ ⇌ Sc(s) | -2.03 V to -2.077 V docbrown.infonih.gov |
Historically, the reduction of scandium(III) chloride was central to the first isolation of metallic scandium. Fischer and his collaborators achieved this by the electrolysis of a eutectic melt of scandium(III) chloride and other salts at temperatures between 700-800 °C. wikipedia.orgchemeurope.com In this process, the Sc³⁺ ions are reduced at the cathode to form scandium metal. Scandium chloride hydrate serves as the initial source material, which must first be carefully dehydrated to the anhydrous form to be used in the high-temperature electrolysis.
Despite the dominance of the +3 oxidation state, scandium chlorides with lower oxidation states (<+3) can be synthesized. These syntheses typically involve the reduction of anhydrous scandium(III) chloride, derived from its hydrate, with metallic scandium in high-temperature reactions. wikipedia.org This process, known as synproportionation, has led to the discovery of a range of sub-valent scandium chlorides. wikipedia.org A notable example includes the formation of caesium scandium(II) chloride (CsScCl₃), which contains scandium in the +2 oxidation state. wikipedia.org This compound is prepared by the reduction of ScCl₃ with scandium metal in the presence of caesium chloride. wikipedia.org
The research into these lower oxidation state compounds reveals a more complex redox chemistry for scandium than is typically acknowledged. While these reduced forms are not stable in aqueous solutions, their existence highlights the accessibility of Sc(II) and other fractional oxidation states under specific synthetic conditions, originating from the stable Sc(III) chloride precursor.
| Compound Formula | Formal Scandium Oxidation State | Synthesis Method |
|---|---|---|
| ScCl | +1 | Reduction of ScCl₃ with Sc metal wikipedia.org |
| Sc₂Cl₃ | +1.5 | Reduction of ScCl₃ with Sc metal wikipedia.org |
| Sc₅Cl₈ | +1.6 | Reduction of ScCl₃ with Sc metal wikipedia.org |
| Sc₇Cl₁₀ | +1.43 | Reduction of ScCl₃ with Sc metal wikipedia.org |
| Sc₇Cl₁₂ | +1.71 | Reduction of ScCl₃ with Sc metal wikipedia.org |
| CsScCl₃ | +2 | Reduction of ScCl₃ with Sc metal in the presence of CsCl wikipedia.org |
Theoretical and Computational Chemistry Approaches to Scandium Iii Chloride Hydrates
Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Properties
Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and properties of scandium-containing compounds, including its hydrated chloride forms. researchgate.netresearchgate.net DFT calculations can accurately model geometric parameters and predict spectroscopic data, offering a deeper understanding of these systems. researchgate.netresearchgate.net
Solid-state ⁴⁵Sc Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the local environment around the scandium nucleus. The interpretation of ⁴⁵Sc NMR spectra is often aided by DFT calculations, which can predict key parameters like the quadrupolar coupling constant (Cq) and isotropic chemical shifts (δiso). researchgate.netresearchgate.net
For instance, in a study of ScCl₃·3H₂O (SCTH), DFT calculations were used to predict the quadrupolar coupling constants for the two distinct, octahedrally coordinated scandium sites. researchgate.net The experimental values were determined to be 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2). researchgate.net In another scandium chloride hydrate (B1144303), [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O (SCOH), which features a heptacoordinated scandium site, a much larger experimental Cq of 14.68 ± 0.05 MHz was observed, reflecting its less symmetric environment. researchgate.net
DFT calculations performed on the static crystal structures of these compounds have been shown to sometimes overestimate the quadrupolar coupling constants. researchgate.net This discrepancy between theoretical and experimental values can suggest the presence of dynamic processes, such as the motion of crystal water, occurring on the timescale of the NMR experiment. researchgate.net
Table 1: Experimental and DFT-Calculated ⁴⁵Sc NMR Parameters for Scandium Chloride Hydrates This table is interactive. Users can sort the data by clicking on the column headers.
| Compound | Scandium Site | Coordination | Experimental Cq (MHz) |
|---|---|---|---|
| ScCl₃·3H₂O | Sc(1) | Octahedral | 2.0 ± 0.1 researchgate.net |
| ScCl₃·3H₂O | Sc(2) | Octahedral | 3.81 ± 0.05 researchgate.net |
| [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O | Sc | Heptacoordinated | 14.68 ± 0.05 researchgate.net |
The disagreement between DFT-calculated quadrupolar coupling constants for a static structure and experimental NMR data can point towards dynamic effects within the crystal lattice. researchgate.net Specifically, the motion of water molecules, known as crystal water dynamics, can influence the electric field gradient at the scandium nucleus, leading to an averaged, and often lower, experimental Cq value. researchgate.net While direct modeling of these dynamics is complex, the initial overestimation by static DFT calculations provides a strong indication that such processes are occurring and are significant in understanding the properties of hydrated scandium chlorides. researchgate.net
Prediction of Quadrupolar Coupling Constants and Chemical Shifts
Ab Initio Molecular Orbital Studies of Scandium(III)-Water Clusters
Ab initio molecular orbital methods provide a high level of theory for investigating the intrinsic properties of scandium(III)-water interactions by modeling small clusters in the gas phase. researchgate.net These calculations are crucial for understanding the fundamental nature of the Sc³⁺-H₂O bond and the structure of the primary hydration shell.
Ab initio calculations have been employed to determine the geometries and binding energies of small [Sc(H₂O)n]³⁺ clusters. These studies help to elucidate the preferred coordination number and geometry of the hydrated scandium ion in the absence of crystal packing forces or bulk solvent effects. The calculations involve optimizing the structure of the cluster to find the lowest energy arrangement and then determining the energy required to separate the water molecules from the central scandium ion. This binding energy is a key measure of the strength of the scandium-water interaction.
By systematically increasing the number of water molecules in the cluster, ab initio studies can simulate the step-wise hydration of the scandium(III) ion. These calculations allow for the determination of hydration enthalpies, which can be compared with experimental thermodynamic data. Furthermore, by including a second layer of water molecules in the cluster, these simulations can model the interactions between the primary and secondary hydration spheres. rsc.org For instance, studies on the hydrated scandium(III) ion have shown that the six water molecules of the inner sphere can form hydrogen bonds with twelve water molecules in a second hydration sphere. rsc.org Such calculations have been successful in reproducing experimental vibrational frequencies, highlighting the importance of including the second hydration sphere for accurate modeling.
Determination of Gas-Phase Structures and Binding Energies
Potential Energy Surface Analysis of Scandium Ion Interaction with Water
The interaction of a scandium ion with water molecules is a complex process that can lead to several outcomes, including simple hydration, hydrolysis, or even dehydrogenation. nih.gov Potential energy surface (PES) analysis is a computational technique used to explore the energetic landscape of these reactions. nih.govfrontiersin.org
A detailed computational study has explored the interaction of the Sc³⁺ ion with water molecules. frontiersin.org The analysis of the potential energy surface reveals the relative energies of different structures, such as the hydrated ion [Sc(H₂O)n]³⁺, and various reaction products. nih.govfrontiersin.org This analysis helps to predict the most likely reaction pathways and the stability of different species. For the Sc³⁺ ion, the interaction with water is strongly driven by electrostatic and polarization energies. researchgate.net Topological analysis of the electron density indicates that the Sc³⁺–OH₂ bond has a partially covalent character. researchgate.net The PES for the reaction of Sc³⁺ with two water molecules shows that the hydrated cluster is a stable minimum on the surface. frontiersin.org
Table 2: Relative Energies (kcal/mol) on the Potential Energy Surface for the Sc³⁺ + 2H₂O Reaction This table is interactive. Users can sort the data by clicking on the column headers.
| Species | Energy (MP2/6-311G**//MP2/6-31G*) frontiersin.org | Energy (CCSD(T)/6-311G**//MP2/6-31G*) frontiersin.org |
|---|---|---|
| Sc³⁺ + 2H₂O | 0.0 | 0.0 |
| [Sc(H₂O)₂]³⁺ | -108.7 | -104.9 |
Energies are relative to the separated reactants.
Delineation of Solvation versus Water Splitting Mechanisms
Theoretical and computational chemistry provides critical insights into the behavior of scandium(III) chloride in aqueous environments, particularly in distinguishing between the mechanisms of solvation and water splitting (hydrolysis). The high charge density of the scandium(III) ion (Sc³⁺) makes its interaction with water molecules particularly complex. Computational studies, such as those employing Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD), are essential for exploring the potential energy surfaces and reaction pathways that govern these processes. nih.gov
When a metal ion like Sc³⁺ interacts with water, several outcomes are possible:
Solvation: The ion becomes surrounded by a shell of water molecules, forming a hydrated complex, [Sc(H₂O)ₙ]³⁺.
Water Splitting (Hydrolysis): The Sc³⁺ ion polarizes a coordinated water molecule, causing it to release a proton (H⁺) and form a hydroxide (B78521) complex, such as [Sc(H₂O)ₙ₋₁(OH)]²⁺. slu.se
Further Reactions: This can extend to the formation of species like metal hydroxides or oxides. nih.gov
Computational investigations have rigorously explored the interaction of scandium ions with water molecules in various oxidation and spin states. nih.gov These studies analyze the potential energy surface of the Sc-ion reaction with water and the effects of sequential solvation with multiple water molecules. nih.gov The findings indicate that closed-shell systems, such as the tricationic Sc³⁺ ion, show a preference for splitting water molecules. nih.gov
The process of hydrolysis for a hydrated metal ion can be generally represented by the equilibrium: [M(H₂O)ₙ]ᵐ⁺ + H₂O ⇌ [M(OH)(H₂O)ₙ₋₁]⁽ᵐ⁻¹⁾⁺ + H₃O⁺ slu.se
In the case of scandium, this can lead to the formation of dimeric species, such as [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺, especially in less acidic and more concentrated solutions. researchgate.net DFT calculations have been used to study the stability of various hydrated and hydrolyzed scandium species. For instance, the binding energy of hydrolyzed species like Sc(OH)₂(H₂O)₅⁺ has been shown to be lower (more stable) than that of the fully hydrated Sc(H₂O)₈³⁺, indicating a thermodynamic favorability for hydrolysis under certain conditions. mdpi.com The organic solvents can alter the solvation dynamics, potentially enhancing the formation of chloro complexes at lower acid concentrations by reducing the strength of the primary hydration shell. acs.org
Comparison of Computational Predictions with Experimental Data
Validating computational models against experimental results is a cornerstone of theoretical chemistry. For scandium(III) chloride hydrates, a strong synergy exists between computational predictions and experimental techniques like X-ray diffraction (XRD), Large-Angle X-ray Scattering (LAXS), Extended X-ray Absorption Fine Structure (EXAFS), and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netresearchgate.net
Computational methods provide predictions on structural parameters, which are then compared with experimental findings to refine the theoretical models. A good agreement between calculated and experimental data lends significant credibility to the computational approaches. researchgate.netrsc.org
Interactive Table: Comparison of Predicted and Observed Properties for Hydrated Scandium(III)
| Property | Computational Prediction | Experimental Observation | Source(s) |
| Coordination Number (CN) | 7 or 8 is commonly predicted in aqueous solutions. | 7 is frequently observed in aqueous solutions. Some solid-state structures show CNs of 6, 7, or 8. | researchgate.netrsc.orgmdpi.com |
| Sc-O Bond Length (Å) | Predicted mean of 2.14 Å for six prism waters and 2.26 Å for one capping water in a 7-coordinate structure. | Mean Sc-O bond distance of ~2.17 Å to six prism waters and ~2.32 Å to one capping water from EXAFS/LAXS data. | researchgate.netrsc.org |
| Sc-O Stretching Frequency (cm⁻¹) | Calculated at 432 cm⁻¹. | Experimentally determined to be 430 cm⁻¹. | rsc.org |
| ⁴⁵Sc NMR Quadrupolar Coupling Constant (MHz) | DFT calculations for a static structure overestimated the values (e.g., >14.68 MHz for a 7-coordinate site). | 14.68 ± 0.05 MHz for a 7-coordinate site in Sc₂(OH)₂Cl₄·12H₂O. The discrepancy suggests dynamic effects (e.g., crystal water movement) not captured in the static model. | researchgate.net |
| Second Hydration Sphere | Supported by QM/MM simulations. | Observed by LAXS with ~12 water molecules at a mean distance of 4.27 Å. | researchgate.netrsc.org |
The agreement shown in the table, such as the Sc-O bond lengths and stretching frequencies, highlights the accuracy of modern computational models. For example, an ab initio Quantum Mechanical/Molecular Mechanical (QM/MM) molecular dynamics simulation accurately reproduced X-ray diffraction data for the hydrated scandium ion, proposing a seven-coordinate monocapped trigonal prismatic structure. rsc.org This simulation calculated a mean Sc-O bond length of 2.14 Å for the six prism water molecules and 2.26 Å for the capping water, which aligns well with experimental findings. rsc.org
Similarly, EXAFS and LAXS studies on scandium solutions have confirmed a model with six strongly bound water molecules at approximately 2.17 Å and a seventh at about 2.32 Å. researchgate.net These experimental techniques also support the existence of a second hydration sphere, which is also predicted by computational models. researchgate.netrsc.org
However, discrepancies can also be informative. DFT calculations of ⁴⁵Sc NMR quadrupolar coupling constants in solid hydrates were found to be consistently higher than experimental values. researchgate.net This suggests that the computational model, which assumed a static structure, may not fully account for dynamic processes like the movement of crystal water, which would influence the electric field gradient at the scandium nucleus. researchgate.net Such differences drive further refinement of theoretical methods to better capture the complex reality of these hydrated systems.
Purification and Separation Methodologies for Scandium Iii Chloride Solutions
Ion Exchange Chromatography for Impurity Removal
Ion exchange chromatography is a powerful technique for separating ions based on their affinity for a solid stationary phase known as an ion exchange resin. In the context of scandium purification, this method is instrumental in removing deleterious elements such as iron, aluminum, calcium, zirconium, titanium, and silicon.
The effectiveness of ion exchange separation hinges on the selectivity of the resin for scandium over other metal ions present in the solution. Different resins exhibit varying selectivities depending on their functional groups and the process conditions.
Research has shown that resins with aminophosphonic or iminodiacetic acid functional groups are effective for scandium recovery. For instance, the D851 resin, a type of aminophosphonic acid resin, demonstrates high selectivity for scandium at low acidity, while its selectivity shifts towards zirconium at higher acidities. researchgate.netsemanticscholar.orgx-mol.com Conversely, the D370 resin shows high selectivity for iron and silicon in highly acidic environments. researchgate.netsemanticscholar.orgx-mol.com A strong acid cation exchange resin, the 732-type, has also been studied for the deep removal of impurities from scandium chloride solutions. researchgate.net This resin shows good selectivity for scandium with an adsorption order of Sc > Fe(III) > Al > Ca > Zr > Ti > Si within a pH range of 1-3. researchgate.net
Studies using resins impregnated with organophosphorus extractants, such as Lewatit® VP OC 1026 (containing di(2-ethylhexyl) phosphoric acid or D2EHPA), have shown promising results. This resin can selectively extract scandium from acidic solutions containing impurities like zirconium, titanium, and vanadium. mdpi.com While zirconium, vanadium, and titanium are also co-extracted, the resin shows a higher affinity for scandium, leading to an upgrade in scandium concentration relative to these impurities. mdpi.com Iron, however, does not appear to significantly interfere with scandium adsorption on this particular resin. mdpi.com Another study highlighted that resins with phosphate (B84403) functional groups, like Seplite LSC 730, are effective for scandium adsorption, while those with iminodiacetic and sulfonic acid groups show less significant extraction. mdpi.com
A proposed technical process leverages these differing selectivities by employing a multi-step approach: using D370 resin to adsorb iron at high acidity, followed by D851 resin to adsorb zirconium at medium acidity, and finally, using D851 resin to adsorb scandium at low acidity. researchgate.netsemanticscholar.orgx-mol.com This sequential process has been shown to achieve high removal rates for Al, Ca, Fe, Zr, Ti, and Si. researchgate.netsemanticscholar.orgx-mol.com
Table 1: Resin Selectivity for Scandium and Common Impurities
| Resin Type | Functional Group | High Selectivity For | Optimal Acidity/pH | Reference |
|---|---|---|---|---|
| D851 | Aminophosphonic Acid | Scandium | Low Acidity | researchgate.netsemanticscholar.orgx-mol.com |
| D851 | Aminophosphonic Acid | Zirconium | High Acidity | researchgate.netsemanticscholar.orgx-mol.com |
| D370 | Not Specified | Iron, Silicon | High Acidity | researchgate.netsemanticscholar.orgx-mol.com |
| 732-type | Strong Acid Cation | Scandium | pH 1-3 | researchgate.net |
| Lewatit® VP OC 1026 | D2EHPA Impregnated | Scandium | Not Specified | mdpi.com |
| Seplite LSC 730 | Phosphate | Scandium | Not Specified | mdpi.com |
Influence of pH and Complexing Agents on Separation Efficiency
The pH of the solution and the presence of complexing agents are critical parameters that significantly influence the separation efficiency in ion exchange chromatography.
The adsorption of scandium and impurity metals onto resins is highly pH-dependent. For the 732-type strong acid cation exchange resin, a pH of 2.5 was found to be optimal for the separation of scandium from zirconium, silicon, and titanium, as the resin effectively adsorbs Sc, Al, and Fe(III) under these conditions while having poor adsorption for the others. researchgate.net Studies on strong acid styrene (B11656) type cation exchange resins also indicate that at a pH of 2, the resin has a strong affinity for Sc³⁺, Al³⁺, and Fe³⁺, while the adsorption of Zr⁴⁺, Si⁴⁺, and Ti⁴⁺ is poor, enabling their separation. neu.edu.cn
Complexing agents, such as ethylenediaminetetraacetic acid (EDTA), can be employed to enhance separation selectivity. EDTA forms stable complexes with metal ions, altering their charge and affinity for the ion exchange resin. For instance, by adding EDTA, which forms a more stable complex with iron(III) than with scandium(III), iron can be prevented from adsorbing onto the resin, thus separating it from scandium. acs.org The stability constants (log K) for EDTA complexes with Sc(III) and Fe(III) are 23.1 and 25.1, respectively, indicating a stronger chelation with iron. acs.org
Furthermore, the reduction of Fe(III) to Fe(II) using a reducing agent like ascorbic acid, in conjunction with a complexing agent, can further improve separation. researchgate.netneu.edu.cn The Fe(II)-EDTA complex is less stable than the Sc-EDTA complex, allowing for the selective adsorption of scandium. researchgate.net A two-step ion exchange process has been developed utilizing these principles, where Ti, Zr, and Si are first removed, followed by the removal of Fe, Al, and Ca through the addition of ascorbic acid and EDTA. researchgate.netneu.edu.cn This method has achieved high removal rates for various impurities. researchgate.netneu.edu.cn
Solvent Extraction Techniques for Scandium Recovery and Purification
Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of metals. researchgate.net It involves the transfer of a metal ion from an aqueous solution to an immiscible organic phase containing an extractant.
A variety of organic extractants have been investigated for scandium recovery, with organophosphorus compounds being particularly effective. mdpi.com
Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is one of the most common and commercially applied extractants for scandium. mdpi.comtandfonline.com It can extract over 95% of scandium from acidic solutions, even at a pH below 1.5, through a cation exchange mechanism. tandfonline.com However, D2EHPA can also co-extract impurities, and stripping scandium from the loaded organic phase can be challenging. tandfonline.comacs.org
Tri-n-butyl phosphate (TBP) is a neutral extractant that is often used synergistically with D2EHPA. researchgate.netmdpi.com The addition of TBP can enhance the extraction efficiency of scandium. mdpi.com In some systems, TBP alone has been shown to extract 99% of scandium. researchgate.net
Phenylphosphinic acid (PPAH) has been used as an extractant in conjunction with ionic liquids to selectively recover scandium from highly acidic industrial effluents. mdpi.com
Other extractants that have been explored include mono(2-ethyl hexyl)-2-ethyl hexyl phosphonate (B1237965) (EHPAEH), which has shown high extraction rates for scandium from chloride solutions. matec-conferences.org
Table 2: Common Organic Extractants for Scandium
| Extractant | Type | Key Features | Reference |
|---|---|---|---|
| D2EHPA | Acidic Organophosphorus | High extraction efficiency in acidic conditions | mdpi.comtandfonline.com |
| TBP | Neutral Organophosphorus | Often used as a synergist with D2EHPA | researchgate.netmdpi.com |
| PPAH | Organophosphorus | Used with ionic liquids for selective recovery | mdpi.com |
| EHPAEH | Organophosphorus | High scandium extraction from chloride solutions | matec-conferences.org |
Application of Ionic Liquids in Scandium Extraction
Ionic liquids (ILs) are emerging as environmentally friendly alternatives to volatile organic solvents in solvent extraction processes. researchgate.netmdpi.com These are salts that are liquid at low temperatures and possess properties like low flammability and high chemical stability. mdpi.com
Functionalized ionic liquids, such as the carboxyl-functionalized phosphonium (B103445) IL [P₄₄₄C₁COOH]Cl, have demonstrated excellent extraction properties for scandium. kuleuven.beacs.org In an aqueous biphasic system with a NaCl solution, this IL can efficiently extract scandium through the coordination of its carboxylate group with Sc(III). kuleuven.be Another approach involves using hydrophobic ionic liquids with an extractant like PPAH to recover scandium from highly acidic aqueous phases. mdpi.com This method avoids the need for large amounts of salt to form the biphasic system. mdpi.com
Understanding the stoichiometry and stability of the extracted scandium complexes is crucial for optimizing the extraction process. The nature of the complex formed depends on the extractant and the composition of the aqueous phase.
In systems using D2EHPA, scandium extraction is believed to occur via a cation-exchange reaction where scandium forms a complex with the dimeric form of D2EHPA. mdpi.com In nitrate (B79036) media with neutral organophosphorus extractants (L), the extracted complexes generally have a stoichiometry of Sc(NO₃)₃L₃. journals.co.za However, with sterically hindered extractants, complexes of the type Sc(NO₃)₃L₂ may form. journals.co.za
With PPAH in an ionic liquid system, Sc³⁺ combines with PPAH to form Sc(PPA)₃. mdpi.com The stoichiometric ratio of scandium to PPAH has been experimentally determined to be approximately 1:3. mdpi.com For amic acid extractants like D2EHAG and D2EHAF in a sulfate (B86663) system, Job's continuous variation method and loading tests have indicated a 1:3 stoichiometry of Sc(III) to the extractant. acs.org
The stability of these complexes influences both the extraction and stripping stages. Scandium, being a hard acid, tends to form stable complexes with hard ligands like fluoride (B91410), hydroxide (B78521), and phosphate. mdpi.comresearchgate.net This high stability can make stripping the scandium from the loaded organic phase challenging. acs.org
Advanced Research Applications in Materials Science and Catalysis
Precursor in the Synthesis of Advanced Scandium-Containing Materials
Scandium chloride hydrate (B1144303) is a key starting material for the production of a range of advanced materials due to its solubility and subsequent conversion to other scandium compounds. stanfordmaterials.com
Scandium Oxide Production for Electronic Ceramics and Solid Oxide Fuel Cells Research
Scandium chloride hydrate serves as a precursor for the synthesis of scandium oxide (Sc₂O₃), a critical component in the advancement of electronic ceramics and solid oxide fuel cells (SOFCs). stanfordmaterials.comsamaterials.com Scandium oxide is used to create scandia-stabilized zirconia (ScSZ), an electrolyte material for SOFCs that exhibits high ionic conductivity, allowing for efficient operation at lower temperatures. scandiummining.comrsc.org This enhanced performance can extend the lifespan of SOFC components. scandiummining.com The production of high-purity scandium oxide is essential, as impurities can negatively impact the performance of these advanced ceramic materials.
Table 1: Role of Scandium Compounds in SOFCs
| Compound | Role | Benefit in SOFCs |
|---|---|---|
| This compound | Precursor | Enables synthesis of high-purity scandium oxide. |
| Scandium Oxide (Sc₂O₃) | Electrolyte Material | Stabilizes zirconia, leading to high ionic conductivity. scandiummining.comrsc.org |
| Scandia-Stabilized Zirconia (ScSZ) | Electrolyte | Allows for lower operating temperatures and increased power density. scandiummining.comrsc.org |
Scandium Aluminum Alloys for Advanced Structural Materials Research
In the field of metallurgy, this compound is a precursor for producing scandium-aluminum (Al-Sc) alloys, which are noted for their high strength and lightweight properties. samaterials.comgoogle.com The addition of scandium to aluminum alloys results in significant grain refinement, precipitation hardening, and improved weldability. google.comfracturae.com These Al-Sc alloys are utilized in the aerospace industry and for high-performance sports equipment. fracturae.comresearchgate.net The strengthening effect is attributed to the formation of Al₃Sc precipitates within the aluminum matrix. fracturae.com Research has shown that even small additions of scandium can lead to substantial improvements in the mechanical properties of aluminum alloys. researchgate.net
Development of Nano-structured Scandium Materials
This compound is also utilized as a precursor in the synthesis of nanoscale materials. stanfordmaterials.com Its solubility makes it suitable for solution-based methods to produce scandium-containing nanoparticles and other nanostructured materials. These materials are of interest for their unique properties and potential applications in various fields, including catalysis and electronics.
Catalytic Applications in Organic Synthesis
This compound and its derivatives exhibit significant catalytic activity, particularly as Lewis acids in organic reactions. attelements.comwikipedia.org
Lewis Acid Catalysis in Specific Organic Reactions (e.g., Aldol-like Reactions)
Scandium(III) chloride is recognized as a Lewis acid that can catalyze a variety of organic transformations. wikipedia.org It has been investigated for its effectiveness in promoting aldol-like reactions. wikipedia.org The catalytic activity of scandium compounds in these reactions is attributed to the scandium ion's ability to coordinate with carbonyl groups, thereby activating them towards nucleophilic attack. researchgate.net While scandium triflate is often highlighted for its high catalytic activity in water, scandium chloride also serves as a catalyst in these types of carbon-carbon bond-forming reactions. researchgate.netslideshare.net The use of hydrated forms of scandium catalysts has been shown to influence the diastereoselectivity of certain reactions. mdpi.com
Table 2: Comparison of Scandium Catalysts in Organic Synthesis
| Catalyst | Reaction Type | Key Feature |
|---|---|---|
| Scandium(III) Chloride Hydrate | Aldol-like Reactions | Acts as a Lewis acid catalyst. wikipedia.org |
| Scandium(III) Triflate | Aldol Condensations, Friedel-Crafts | High catalytic activity, water-tolerant. researchgate.netslideshare.net |
| Lewis acid-surfactant combined catalyst (from ScCl₃) | Aldol-like Reactions | Used for reactions in water without organic solvents. wikipedia.orgresearchgate.net |
Role in Petroleum and Environmental Protection Catalysis Research
This compound finds applications in the research and development of catalysts for the petroleum and environmental protection sectors. attelements.com Heterogeneous catalysts are crucial in the petrochemical industry for processes such as cracking, reforming, and isomerization. nsf.govacs.org While specific details on the direct use of this compound in industrial petroleum refining are limited in the provided search results, its role as a precursor to catalytically active materials like scandium oxide suggests its importance in this area. attelements.com The development of more active and selective catalysts is a continuous effort in both the petroleum and environmental catalysis fields to improve efficiency and reduce environmental impact. nsf.gov
Research in Luminescent Materials and Optical Applications
This compound serves as a critical precursor in the synthesis of advanced scandium-based materials that exhibit unique luminescent and optical properties. chemimpex.comchemimpex.comsamaterials.com Its high solubility in water makes it an excellent starting material for producing other scandium compounds, such as scandium oxide, which are pivotal in the development of technologies for lighting, displays, and optical components. chemimpex.comsamaterials.comfuncmater.comamericanelements.com Research into scandium-doped materials has revealed their potential to enhance efficiency, color quality, and stability in various optical applications. chemimpex.comacs.orgresearchgate.net
Dopant in Phosphors for Lighting and Displays
Scandium plays a significant role in the field of luminescent materials, particularly as a component or dopant in phosphors used for solid-state lighting and displays. chemimpex.comchemimpex.comsamaterials.com this compound is often a precursor for creating high-purity scandium oxide (Sc₂O₃), a key ingredient in the synthesis of complex phosphor hosts. samaterials.comacs.org The inclusion of scandium in the host lattice of a phosphor can create a unique crystal field environment that influences the energy levels of activator ions (like rare-earth elements), leading to improved luminescent properties. acs.orgresearchgate.net
Detailed research has shown that scandium-containing silicate (B1173343) phosphors exhibit high luminous efficiency and good thermal stability. acs.org For instance, cerium-doped potassium barium scandium silicate (KBaScSi₂O₇:Ce³⁺) has been synthesized and identified as a promising cyan-emitting phosphor. acs.orgacs.org This material can be excited by near-ultraviolet (n-UV) light, producing a broad cyan emission that helps to fill a spectral gap in white light-emitting diodes (W-LEDs), thereby improving the color rendering index (CRI) and creating high-quality warm white light. acs.orgacs.org Similarly, dysprosium-doped calcium scandium silicate (Ca₃Sc₂Si₃O₁₂:Dy³⁺) has been investigated as a potential single-phase white light emitting phosphor, demonstrating strong absorption in the n-UV range and excellent thermal stability. osti.gov The ability to enhance and tune the luminescence of phosphor materials makes scandium compounds derived from this compound crucial for developing advanced display technologies. chemimpex.comchemimpex.com
| Phosphor Material | Activator Ion | Excitation Range | Emission Color | Key Research Finding | Potential Application |
|---|---|---|---|---|---|
| KBaScSi₂O₇ | Ce³⁺ | 300-400 nm (n-UV) | Cyan | Produces intense warm white light with high CRI (83.4) when combined with a red phosphor. acs.orgacs.org | White Light-Emitting Diodes (W-LEDs), Field Emission Displays (FEDs). acs.org |
| Ca₃Sc₂Si₃O₁₂ | Dy³⁺ | 350-410 nm (n-UV) | White | Emission intensity at 250 °C remains 74% of room temperature intensity, showing superior thermal stability. osti.gov | White Light-Emitting Diodes (W-LEDs). osti.gov |
| Ba₉Sc₂(Si₆O₂₄) | Eu²⁺ | ~380 nm | Green | Synthesis temperature can be lowered from 1450 °C to 1100 °C using a flux, without compromising luminescence. researchgate.net | Phosphor-converted LEDs. researchgate.net |
Application in Optical Coatings and Optical Fibers
This compound is a precursor for producing scandium oxide (Sc₂O₃) and scandium fluoride (B91410) (ScF₃), materials that are highly valued in optical applications. samaterials.comfuncmater.comsamaterials.com Scandium oxide, in particular, is used extensively in the production of high-performance optical coatings, such as anti-reflective and reflective layers. funcmater.comnanorh.comstanfordmaterials.comscandium.org Its utility stems from a combination of a high refractive index (approximately 1.95), excellent transparency, and high thermal stability. funcmater.comstanfordmaterials.comscandium.org These properties allow for the precise control of light, minimizing reflection losses and enhancing the performance of optical instruments like camera lenses and microscopes. funcmater.comstanfordmaterials.com Scandium fluoride is also noted for its use in optical coatings due to its unique optical properties, including high transparency in the ultraviolet region. funcmater.com
In addition to coatings, scandium compounds derived from this compound find use in the manufacturing of optical fibers. funcmater.comsamaterials.comfishersci.comscandium.orgattelements.comottokemi.com While detailed research findings on the specific performance enhancements in commercial fibers are proprietary, the inclusion of scandium is intended to modify the fiber's refractive index and potentially improve other characteristics for specialized applications. Scandium's role as a dopant in materials for specialty lasers, such as Erbium, Chromium: Yttrium-Scandium-Gallium Garnet (Er,Cr:YSGG), further underscores its importance in the broader field of optics and photonics. samaterials.comscandium.orgstanfordmaterials.com
| Optical Material | Refractive Index (at ~550 nm) | Key Properties | Application |
|---|---|---|---|
| Scandium Oxide (Sc₂O₃) | ~1.95 | High refractive index, high melting point, thermal stability. stanfordmaterials.comscandium.org | Anti-reflective and reflective coatings, waveguides. nanorh.comstanfordmaterials.comscandium.org |
| Aluminum Oxide (Al₂O₃) | ~1.76 | Good thermal and chemical stability. stanfordmaterials.comscandium.org | Optical windows, coatings. stanfordmaterials.com |
| Zinc Oxide (ZnO) | ~2.0 | High refractive index, transparent. stanfordmaterials.comscandium.org | Transparent electrodes, UV-absorbers. stanfordmaterials.com |
| Silicon Dioxide (SiO₂) | ~1.46 | Low refractive index, excellent transparency. stanfordmaterials.comscandium.org | Optical fibers, anti-reflection coatings. stanfordmaterials.com |
Future Research Directions and Emerging Trends
Exploration of Novel Scandium(III) Chloride Hydrate (B1144303) Forms and Their Properties
Scandium(III) chloride is well-known for its hygroscopic nature, readily forming hydrates. The most common commercially available form is the hexahydrate, ScCl₃·6H₂O. wikipedia.org However, research has revealed a variety of hydrated and related complex structures, suggesting that a richer family of scandium chloride hydrates exists and awaits discovery.
The dissolution of scandium metal in concentrated hydrochloric acid can yield different products based on reaction conditions. researchgate.net For instance, trans-[ScCl₂(H₂O)₄]Cl·2H₂O has been identified through X-ray crystallography. wikipedia.org Research has also isolated other distinct hydrate complexes such as [Sc(H₂O)₆]Cl₃ and ScCl₃·3H₂O (SCTH). researchgate.netresearchgate.netresearchgate.net Furthermore, hydroxo-bridged dimeric species like [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ can predominate in less acidic solutions, showcasing the complex interplay between hydration and hydrolysis. researchgate.net
Future research will likely focus on:
Controlled Synthesis: Developing precise synthesis protocols to isolate and stabilize novel hydrate forms beyond the common hexahydrate. This involves meticulous control over temperature, pH, and concentration.
Structural Characterization: Employing single-crystal X-ray diffraction and ⁴⁵Sc NMR spectroscopy to definitively determine the structures of these new forms. researchgate.netresearchgate.net
Property Analysis: Investigating the physical and chemical properties of newly discovered hydrates, such as their solubility, thermal stability, and reactivity, to understand how the degree of hydration influences their behavior. The dehydration of ScCl₃·6H₂O can be a complex process, and understanding the intermediate solvated species, such as [ScCl₃(THF)₂(H₂O)]·THF, is crucial for synthetic applications. researchgate.net
| Compound/Ion Formula | Common Name/Description | Key Research Finding | Reference |
|---|---|---|---|
| ScCl₃·6H₂O | Scandium Chloride Hexahydrate | Commercially available form; starting material for many processes. | wikipedia.org |
| trans-[ScCl₂(H₂O)₄]Cl·2H₂O | Dichlorotetraaquascandium(III) Chloride Dihydrate | A structurally characterized aquo complex. | wikipedia.org |
| [Sc(H₂O)₆]Cl₃ | Hexaaquascandium(III) Chloride | Isolated from the dissolution of scandium metal in HCl under an ice bath. | researchgate.net |
| ScCl₃·3H₂O (SCTH) | Scandium Chloride Trihydrate | Synthesized and characterized by single-crystal XRD and ⁴⁵Sc NMR. | researchgate.netresearchgate.net |
| [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ | Dimeric Hydrolysis Product | Predominant species in less acidic, concentrated scandium(III) aqueous solutions. | researchgate.net |
Development of Greener and More Efficient Synthesis and Purification Methods
The traditional methods for scandium recovery and purification often involve hydrometallurgical and pyrometallurgical techniques that can be energy-intensive and utilize hazardous chemicals. nih.gov A significant future trend is the development of environmentally benign and more efficient processes.
Greener Synthesis:
Ionic Liquids (ILs): Research into using ionic liquids as "green" solvents for solvent extraction is a promising alternative to volatile and flammable organic solvents like kerosene. nih.gov ILs offer negligible vapor pressure and high chemical stability, potentially improving safety and reducing environmental impact. nih.gov Systems using carboxyl-functionalized ILs have shown promise, though challenges remain regarding their effectiveness at low pH. nih.gov
Avoiding Hazardous Reagents: A key goal is to develop straightforward and safe dehydration routes for ScCl₃·6H₂O that avoid hazardous reagents like thionyl chloride. researchgate.net
Efficient Purification:
Solvent Extraction (SX): While a dominant method, SX is being refined using synergistic systems and new extractants to improve selectivity and efficiency, especially for separating scandium from elements like iron, titanium, and other rare earths. nih.gov
Ion Exchange: Ion exchange chromatography is another effective technique for purification. scandium.org Research is exploring the use of specific resins and complexing agents, such as EDTA, to enhance the separation of impurities like Fe³⁺, Al³⁺, and Zr⁴⁺ from scandium chloride solutions. neu.edu.cn
Supported Ionic Liquid Phases (SILPs): Combining the selectivity of ionic liquids with solid supports, SILPs are being investigated for the selective recovery of scandium from industrial waste leachates, such as those from bauxite (B576324) residue. acs.org
Advanced In-Situ Characterization Techniques for Dynamic Processes
Understanding the dynamic behavior of this compound during synthesis, dissolution, and reaction is critical for process optimization and the design of new materials. Traditional ex-situ characterization methods often fail to capture the transient species and structural changes that occur under real conditions. numberanalytics.comnih.gov The future lies in applying advanced in-situ techniques.
In-Situ Spectroscopy: Techniques like ⁴⁵Sc NMR spectroscopy are powerful for studying the interconversion of various hydrate and hydroxo-structures in solution. researchgate.netresearchgate.net This allows researchers to observe the coordination environment of the scandium ion in real-time.
In-Situ Microscopy: In-situ Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can provide real-time observation of processes like crystallization, nanoparticle growth, and material degradation at the nanoscale. numberanalytics.com Applying these to the formation of this compound crystals could reveal mechanisms of nucleation and growth.
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations: These computational techniques serve as a form of in-silico characterization, providing deep insights into dynamic processes. QM/MM molecular dynamics simulations have been used to characterize the hydration structure and ligand exchange dynamics of the aqueous Sc(III) ion, predicting coordination numbers and residence times of water molecules in the hydration shells. rsc.org
The advantage of in-situ methods is their ability to provide a more accurate understanding of dynamic processes by studying materials under realistic operating conditions, minimizing artifacts from sample preparation. numberanalytics.com
Expanding Computational Models for Predictive Material Design
Computational materials science is a rapidly growing field that can accelerate the discovery and optimization of new materials by predicting their properties before synthesis. mdpi.comnanografi.com This approach significantly reduces the cost and time associated with experimental trial-and-error.
Density Functional Theory (DFT): DFT calculations are increasingly used to investigate the electronic structure and properties of scandium compounds. arxiv.org For scandium chloride hydrates, DFT can be used to predict the stability of novel hydrate forms, calculate spectroscopic parameters (like NMR chemical shifts), and understand bonding characteristics, complementing experimental findings. researchgate.netresearchgate.net
Molecular Dynamics (MD): MD simulations are ideal for studying the dynamic behavior of atoms and molecules, including phase transitions and temperature-dependent properties. nanografi.com For this compound, MD can model the dissolution process, ion-solvent interactions, and the structure of hydration shells.
Machine Learning (ML) and AI: AI-driven models are emerging as a powerful tool for predictive material design. arxiv.org By training models on existing data, it's possible to predict the physicochemical properties of new inorganic compounds based on their composition. rsc.org Future work could involve developing ML models specifically trained to predict the properties of different this compound structures or their catalytic activity.
| Technique | Description | Potential Application for ScCl₃·xH₂O | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method to investigate the electronic structure of many-body systems. | Predict stability of new hydrates; calculate spectroscopic properties; understand bonding. | researchgate.netarxiv.org |
| Molecular Dynamics (MD) | A computer simulation method for analyzing the physical movements of atoms and molecules. | Simulate dissolution; model ion-solvent interactions and hydration shell dynamics. | nanografi.com |
| QM/MM Simulations | A hybrid method combining the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). | Characterize hydration structure and ligand exchange dynamics of aqueous Sc(III) ions. | rsc.org |
| Machine Learning (ML) | AI-based models that learn from data to make predictions. | Predict physicochemical properties of novel hydrates; screen for catalytic potential. | arxiv.orgrsc.org |
Discovery of New Catalytic Pathways and Materials Science Applications
Scandium compounds, valued for their unique Lewis acidity, are effective catalysts in a range of organic reactions. beilstein-journals.org this compound and its derivatives are central to expanding these applications and creating new advanced materials.
Catalysis:
Lewis Acid Catalysis: Scandium(III) chloride and its THF-soluble complex, ScCl₃(THF)₃, are used in the synthesis of organoscandium compounds and as Lewis acid catalysts. wikipedia.orgchemeurope.com Research is ongoing to discover new catalytic transformations facilitated by these compounds. For example, scandium triflate (Sc(OTf)₃), often prepared from scandium precursors, is a highly efficient, water-tolerant Lewis acid for carbon-carbon and carbon-heteroatom bond formation. beilstein-journals.orgmdpi.com Exploring the direct catalytic activity of various scandium chloride hydrates could open up new, more cost-effective catalytic systems.
Materials Science:
Precursor for Advanced Materials: this compound is a key precursor for producing other scandium compounds and materials. It is used to create scandium oxide, an essential component in solid oxide fuel cells (SOFCs) and high-strength ceramics. numberanalytics.comscandium.org
Alloy Production: It serves as a raw material for preparing Al-Sc master alloys, which are critical in the aerospace industry for creating lightweight, high-strength components. scandium.orgmdpi.com
Emerging Applications: The unique properties of scandium compounds are being explored for use in electronics, specialty glass, and even battery technology. numberanalytics.comscandium.orgstanfordmaterials.com Future research on this compound could lead to novel synthesis routes for these advanced materials, potentially at a lower cost and with greater efficiency.
The continued exploration of this compound is set to drive innovation across multiple scientific and industrial domains, from fundamental chemistry to the development of next-generation technologies.
Q & A
Q. What are the recommended methods for synthesizing scandium chloride hydrate with high purity for coordination chemistry studies?
this compound (ScCl₃·xH₂O) is typically synthesized by dissolving scandium oxide (Sc₂O₃) in hydrochloric acid under controlled conditions. For high-purity synthesis (≥99.99% REO):
Q. How can researchers determine the hydration state of this compound experimentally?
Gravimetric analysis is a standard method:
- Weigh a sample of ScCl₃·xH₂O.
- Heat it to 200°C in a dry atmosphere to remove bound water.
- Measure mass loss and calculate the hydration number (x) using stoichiometry. Complementary techniques like thermogravimetric analysis (TGA) and Karl Fischer titration improve accuracy .
Q. What safety protocols are essential when handling this compound in aqueous solutions?
- Use fume hoods and wear PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
- Neutralize acidic waste with sodium hydroxide (2 M) before disposal.
- Store the compound in airtight containers to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do dehydration methods impact the coordination chemistry of this compound?
Dehydration of ScCl₃·6H₂O using thionyl chloride (SOCl₂) in tetrahydrofuran (THF) yields the solvated complex ScCl₃(THF)₃, a precursor for organometallic synthesis. Key steps:
Q. What structural contradictions exist in scandium chloride complexes, and how are they resolved?
Gas-phase electron diffraction studies of ScCl₃ suggest a C₃ᵥ symmetry (Sc–Cl bond length: 2.291 Å), while DFT calculations favor D₃ₕ symmetry (2.285 Å). To resolve discrepancies:
- Compare experimental and computational vibrational spectra (IR/Raman).
- Use high-resolution neutron diffraction for solid-state structures.
- Apply hybrid functional DFT with dispersion corrections for improved accuracy .
Q. What are the challenges in isolating hydrolyzed scandium chloride species, and how can they be mitigated?
Hydrolysis of ScCl₃(THF)₃ produces hydroxide-bridged dimers like [Sc₂(OH)₂(H₂O)₁₀]Cl₄·2H₂O, which are prone to oligomerization. Mitigation strategies:
- Conduct reactions in anhydrous solvents (e.g., diglyme).
- Use sterically hindered ligands (e.g., 1,10-phenanthroline) to stabilize monomeric species.
- Monitor hydrolysis progress via ⁴⁵Sc NMR spectroscopy .
Data Analysis and Experimental Design
Q. How should researchers design experiments to study the solubility of this compound in non-aqueous solvents?
Q. What analytical techniques are critical for resolving discrepancies in this compound’s thermal decomposition profile?
Conflicting TGA data may arise from varying hydration states or impurities. Use a multi-method approach:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
